molecular formula C22H14BrClN2O3 B267705 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B267705
Molekulargewicht: 469.7 g/mol
InChI-Schlüssel: ZJMSHVHMDYRTGP-ZZEZOPTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BRD-0476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against certain enzymes, which makes it a potential candidate for the treatment of various diseases.

Wirkmechanismus

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its inhibitory activity by binding to the active site of HDACs and BRDs. This binding prevents the enzymes from carrying out their normal functions, which leads to altered gene expression and cellular processes. The exact mechanism of action of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is still being studied, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects
1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit potent antiproliferative activity against various cancer cell lines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory activity against HDACs and BRDs. This makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory diseases. However, one of the limitations of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective inhibitors of HDACs and BRDs. Another potential direction is the study of the combination of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, the study of the role of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative diseases, is an area of future research.

Synthesemethoden

The synthesis of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the use of various reagents and catalysts. The initial step involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 4-chlorobenzoyl chloride in the presence of a base. This reaction yields 4-(5-bromo-2-pyridinyl)-4-chlorobenzophenone, which is then subjected to a Friedel-Crafts acylation reaction with phenylacetic acid. The final step involves the reduction of the resulting ketone with sodium borohydride to yield the desired product, 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.

Wissenschaftliche Forschungsanwendungen

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. BRDs are a class of proteins that bind to acetylated lysine residues on histones and play a crucial role in the regulation of gene expression. Dysregulation of BRDs has also been implicated in various diseases, including cancer.

Eigenschaften

Produktname

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C22H14BrClN2O3

Molekulargewicht

469.7 g/mol

IUPAC-Name

(4Z)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H14BrClN2O3/c23-15-8-11-17(25-12-15)26-19(13-4-2-1-3-5-13)18(21(28)22(26)29)20(27)14-6-9-16(24)10-7-14/h1-12,19,27H/b20-18-

InChI-Schlüssel

ZJMSHVHMDYRTGP-ZZEZOPTASA-N

Isomerische SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br

Kanonische SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.